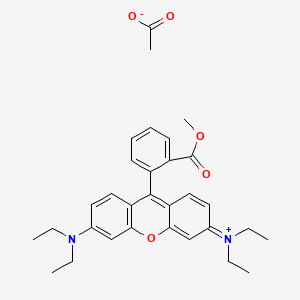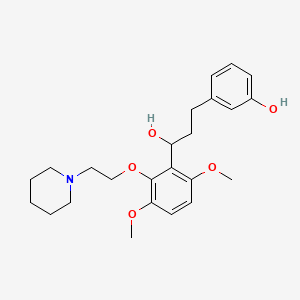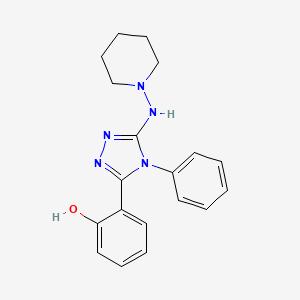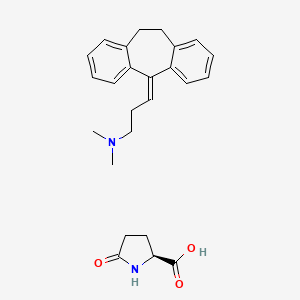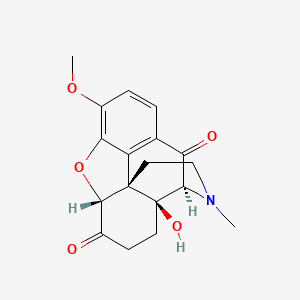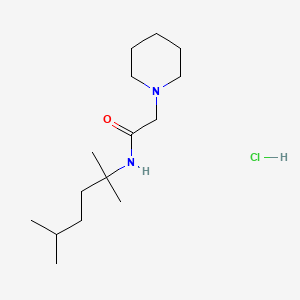
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C14H29ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is a common feature in many pharmacologically active substances.
Vorbereitungsmethoden
The synthesis of 1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride typically involves the reaction of piperidine with 1,1,4-trimethylpentylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in pain signaling pathways, thereby providing analgesic effects.
Vergleich Mit ähnlichen Verbindungen
1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylpropyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1,2-trimethylbutyl)-, hydrochloride
These compounds share similar structural features but differ in the length and branching of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain structure, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
109645-88-7 |
|---|---|
Molekularformel |
C15H31ClN2O |
Molekulargewicht |
290.87 g/mol |
IUPAC-Name |
N-(2,5-dimethylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H30N2O.ClH/c1-13(2)8-9-15(3,4)16-14(18)12-17-10-6-5-7-11-17;/h13H,5-12H2,1-4H3,(H,16,18);1H |
InChI-Schlüssel |
DZHFKLQDEMGCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


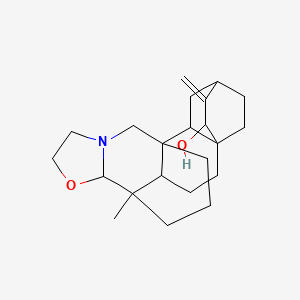
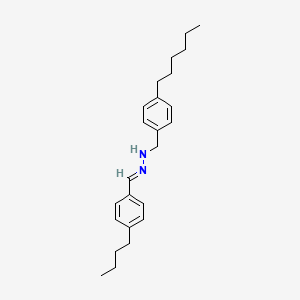


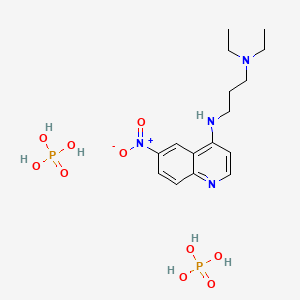
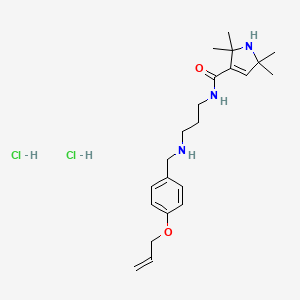
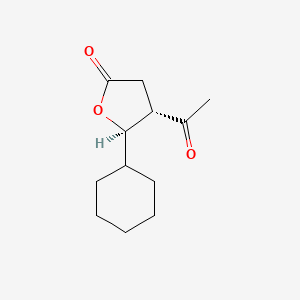
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
